molecular formula C9H15NO2 B13941629 6-Hydroxyoctahydroquinolin-2(1H)-one

6-Hydroxyoctahydroquinolin-2(1H)-one

Cat. No.: B13941629
M. Wt: 169.22 g/mol
InChI Key: QFHYCBYYKAYTRF-UHFFFAOYSA-N
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Description

6-Hydroxyoctahydroquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone It is characterized by the presence of a hydroxyl group at the 6th position and a ketone group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyoctahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of quinoline derivatives followed by hydroxylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation agents like hydrogen peroxide or osmium tetroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyoctahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 6-chlorooctahydroquinolin-2(1H)-one and 6-aminooctahydroquinolin-2(1H)-one .

Scientific Research Applications

6-Hydroxyoctahydroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyoctahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the octahydro modification, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

6-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C9H15NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h6-8,11H,1-5H2,(H,10,12)

InChI Key

QFHYCBYYKAYTRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(=O)N2)CC1O

Origin of Product

United States

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